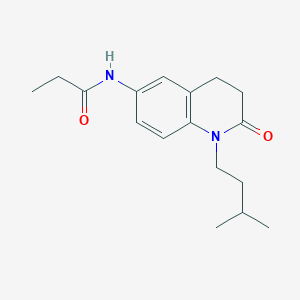

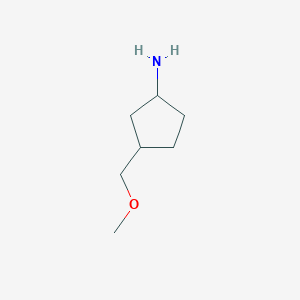

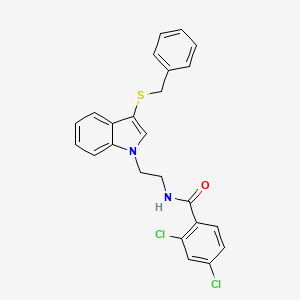

![molecular formula C13H23NO3 B2929009 tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2167211-34-7](/img/structure/B2929009.png)

tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate” is an organic compound with the molecular formula C13H23NO3 . It has a molecular weight of 241.33 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10(13)15/h10,15H,4-9H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 241.33 . It is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Novel Organic Compounds

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates the development of bifunctional compounds that provide a convenient entry point to novel compounds. These compounds access chemical spaces complementary to piperidine ring systems, showing the potential for tert-Butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate derivatives in expanding the toolkit for organic synthesis (M. J. Meyers et al., 2009).

Conformational Analysis and Peptide Synthesis

Spirolactams, closely related to the chemical , have been synthesized and analyzed for their potential as conformationally restricted pseudopeptides. This research explores their use in peptide synthesis, acting as constrained surrogates for dipeptides, thus demonstrating the compound's relevance in studying peptide conformation and design (M. M. Fernandez et al., 2002).

Asymmetric Synthesis and Drug Development

Research into asymmetric synthesis showcases the compound's application in the development of tropane alkaloids, such as the synthesis of (+)-pseudococaine, highlighting its role in the creation of pharmacologically relevant molecules. This underscores the compound's utility in drug discovery and the synthesis of biologically active compounds (E. Brock et al., 2012).

Nucleophilic Substitutions and Radical Reactions

The versatility of tert-butyl phenylazocarboxylates, closely related to the target compound, in synthetic organic chemistry is highlighted by their use in nucleophilic substitutions and radical reactions. These reactions enable the modification of the benzene ring, demonstrating the compound's importance in synthetic strategies (Hannelore Jasch et al., 2012).

Protection and Functionalization of Amines

The development of new reagents for the introduction of Boc protecting groups to amines, utilizing tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate, exemplifies the compound's role in the protection and functionalization of amines. This research offers insights into improving synthetic methodologies for the preparation of N-Boc-amino acids, a critical step in peptide synthesis (B. L. Maheswara Rao et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The hazard statements associated with this compound are H302, H315, H319, H335, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and avoiding release to the environment (P273) .

Propriétés

IUPAC Name |

tert-butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-8-13(14)6-4-10(15)5-7-13/h10,15H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLFYCGOZNTOJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC12CCC(CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

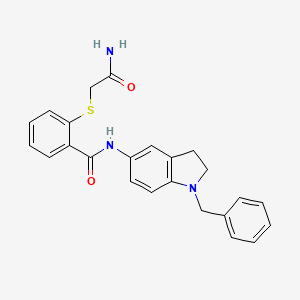

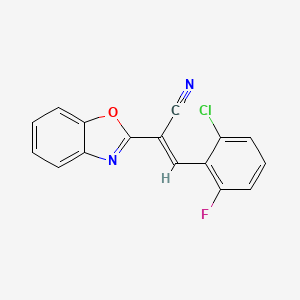

![3-cyclopentyl-7-{methyl[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928933.png)

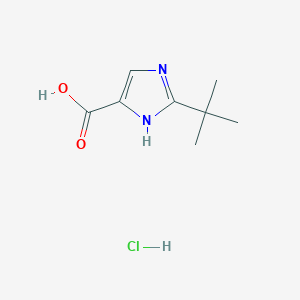

![1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone](/img/structure/B2928946.png)

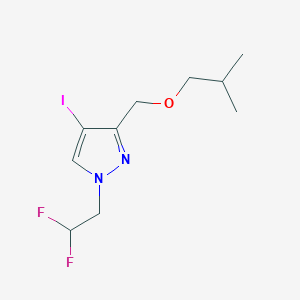

![1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone](/img/structure/B2928947.png)

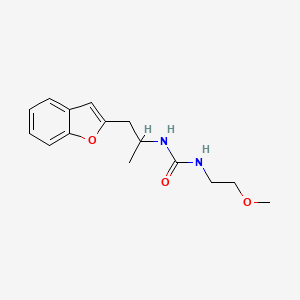

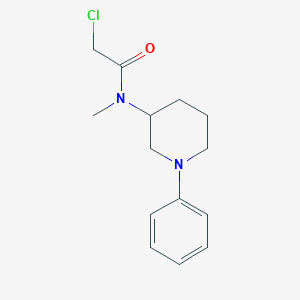

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2928949.png)